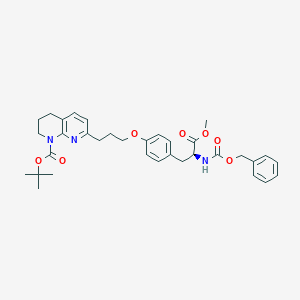

tert-Butyl (S)-7-(3-(4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)phenoxy)propyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Description

This compound is a structurally complex molecule featuring a 1,8-naphthyridine core, a bicyclic heterocycle with two nitrogen atoms, substituted with a tert-butyl carbamate group at the 1-position. The 7-position is functionalized with a phenoxypropyl chain bearing a benzyloxycarbonyl (Cbz)-protected amino acid ester moiety. The tert-butyl and Cbz groups serve as orthogonal protecting strategies, enabling selective deprotection during synthetic routes .

Properties

Molecular Formula |

C34H41N3O7 |

|---|---|

Molecular Weight |

603.7 g/mol |

IUPAC Name |

tert-butyl 7-[3-[4-[(2S)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]phenoxy]propyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |

InChI |

InChI=1S/C34H41N3O7/c1-34(2,3)44-33(40)37-20-8-12-26-16-17-27(35-30(26)37)13-9-21-42-28-18-14-24(15-19-28)22-29(31(38)41-4)36-32(39)43-23-25-10-6-5-7-11-25/h5-7,10-11,14-19,29H,8-9,12-13,20-23H2,1-4H3,(H,36,39)/t29-/m0/s1 |

InChI Key |

MCADJMZBGJKPHM-LJAQVGFWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CCCOC3=CC=C(C=C3)C[C@@H](C(=O)OC)NC(=O)OCC4=CC=CC=C4 |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CCCOC3=CC=C(C=C3)CC(C(=O)OC)NC(=O)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Overview of the Compound’s Structure and Challenges in Synthesis

- The molecule contains a tert-butyl carbamate protecting group , a (S)-configured chiral center , a 3,4-dihydro-1,8-naphthyridine core , and a benzyloxycarbonyl (Cbz) protected amino acid derivative side chain .

- The synthetic challenges include:

- Maintaining stereochemical integrity at the chiral centers.

- Selective protection and deprotection of amino groups.

- Efficient formation of ether linkages (phenoxypropyl side chain).

- Installation of methoxy and oxopropyl functionalities without side reactions.

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via a multi-step route involving:

- Construction of the 3,4-dihydro-1,8-naphthyridine core with a tert-butyl carbamate protecting group.

- Synthesis of the side chain containing the benzyloxycarbonyl-protected amino acid derivative.

- Coupling of the side chain to the core via ether linkage formation.

- Final purification and stereochemical verification.

Key Reactions and Conditions

Preparation of tert-Butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate Intermediate

- Starting from appropriate naphthyridine precursors, the tert-butyl carbamate group is introduced to protect the nitrogen at position 1.

- Chlorination at position 7 is achieved under controlled conditions.

- Storage under inert atmosphere at 2-8°C is recommended to maintain stability.

- This intermediate (CAS No. 679392-23-5) serves as a key building block for further functionalization.

Synthesis of the Benzyloxycarbonyl-Protected Amino Acid Side Chain

- The side chain containing benzyloxycarbonyl (Cbz) protection on the amino group and methoxy-oxo substituents is synthesized separately.

- Typical methods involve:

- Protection of amino acids with Cbz-Cl or equivalent reagents.

- Introduction of methoxy and oxopropyl groups via esterification or alkylation reactions.

- The use of sodium hydride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere is common for alkylation steps, providing high yields (up to 84%) and purity.

Coupling of Side Chain to the Naphthyridine Core

- The 7-chloro position on the naphthyridine core is substituted with the phenoxypropyl side chain bearing the benzyloxycarbonyl-protected amino acid.

- This ether linkage formation is typically performed under nucleophilic aromatic substitution conditions.

- Reaction conditions include:

- Use of polar aprotic solvents such as DMF or THF.

- Base catalysis with potassium tert-butoxide or sodium hydride.

- Temperature control between room temperature and 50°C.

- Purification is achieved via silica gel column chromatography using gradients of ethyl acetate and heptane.

Detailed Experimental Data and Yields

Purification and Characterization

- The crude products are typically purified by flash chromatography on silica gel , eluting with solvent gradients such as heptane:ethyl acetate (4:1 to 10:1).

- Characterization techniques include:

- [^1H NMR spectroscopy](pplx://action/followup) to confirm chemical shifts of tert-butyl groups (~1.46 ppm), benzylic protons (~4.98 ppm), and aromatic regions (7.2–7.6 ppm).

- Mass spectrometry (MS) to confirm molecular ion peaks consistent with the expected molecular weight (~603.71 g/mol for the final compound).

- Microanalysis to verify elemental composition.

Summary of Research Findings and Best Practices

- The preparation of tert-Butyl (S)-7-(3-(4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)phenoxy)propyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is best achieved through a convergent synthesis strategy.

- Critical factors influencing yield and purity include:

- Strict control of moisture and oxygen during sensitive steps (e.g., use of sodium hydride).

- Maintaining stereochemical integrity by using enantiomerically pure starting materials.

- Employing protective groups such as tert-butyl carbamate and benzyloxycarbonyl to prevent side reactions.

- Final purification by silica gel chromatography is essential for isolating the pure compound suitable for further biological or pharmaceutical evaluation.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.

Substitution: The naphthyridine core can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions

Scientific Research Applications

tert-Butyl (S)-7-(3-(4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)phenoxy)propyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate has several applications in scientific research:

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (S)-7-(3-(4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)phenoxy)propyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl-protected amino group can be deprotected to reveal the active amine, which can then participate in various biochemical pathways. The naphthyridine core may also interact with nucleic acids or proteins, influencing their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Variations

The compound’s 1,8-naphthyridine core distinguishes it from analogs with pyrrolidine or oxazolidine backbones (e.g., compounds 4c and 7 in and ). These heterocycles influence rigidity, solubility, and binding affinity:

- 1,8-Naphthyridine : Exhibits planar geometry and π-stacking capability, advantageous for intercalation or kinase inhibition.

- Pyrrolidine () : A flexible five-membered ring favoring conformational adaptability in target binding .

- Oxazolidine () : A six-membered ring with stereochemical control via oxazolidine chiral centers, critical for enantioselective synthesis .

| Feature | Target Compound | Pyrrolidine Analog (4c) | Oxazolidine Analog (7) |

|---|---|---|---|

| Core Structure | 1,8-Naphthyridine | Pyrrolidine | Oxazolidine |

| Key Functional Groups | Cbz-amino ester, tert-butyl carbamate | tert-Butyldiphenylsilyl ether | Ethoxy ester, dimethyl oxazolidine |

| Molecular Weight | ~650–700 g/mol (estimated) | ~600–650 g/mol (reported in [1]) | ~400–450 g/mol (reported in [2]) |

Research Implications and Limitations

The structural complexity of the target compound necessitates multi-step synthesis with precise orthogonal protection, as seen in and . Its naphthyridine core may enhance target engagement compared to saturated heterocycles but could reduce metabolic stability. Further studies are required to validate its biological activity and optimize pharmacokinetic profiles.

Key Limitations :

- No direct pharmacological data for the target compound.

- Synthetic yields and scalability remain unverified.

Biological Activity

tert-Butyl (S)-7-(3-(4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)phenoxy)propyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate, with CAS number 2206777-17-3, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its effects on cancer cells, antioxidant properties, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 603.7 g/mol. Its intricate structure includes multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C34H41N3O7 |

| Molecular Weight | 603.7 g/mol |

| CAS Number | 2206777-17-3 |

Anticancer Properties

Recent studies have indicated that compounds similar to tert-butyl derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 1.2 to 5.3 µM against MCF-7 breast cancer cells, indicating their potential as anticancer agents . The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cell proliferation through oxidative stress modulation.

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative damage. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress in vitro. In studies utilizing the DPPH and FRAP assays, compounds with similar structures demonstrated pronounced antioxidant activity, significantly outperforming standard antioxidants like BHT . This suggests that tert-butyl (S)-7-(...) may also possess substantial antioxidant capabilities.

Antimicrobial Activity

The antimicrobial efficacy of the compound has been assessed against various bacterial strains. In particular, derivatives have shown selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 µM . This highlights the potential use of such compounds in developing new antimicrobial agents.

Case Studies

- Anticancer Screening : A study screened a library of compounds similar to tert-butyl derivatives on multicellular spheroids, revealing promising anticancer properties with selective toxicity towards cancerous cells while sparing normal cells .

- Antioxidant Efficacy : Research demonstrated that treatment with related compounds significantly reduced oxidative stress markers in HCT116 cells when subjected to tert-butyl hydroperoxide-induced oxidative conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing this compound, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via peptide coupling reactions using reagents like HBTU with NEt₃ in dichloromethane (DCM) under inert conditions. Post-reaction purification via column chromatography (e.g., alumina basic III with gradients of petroleum ether/EtOAc/MeOH) is critical for isolating the target compound. Yield optimization requires precise stoichiometric ratios (e.g., 1.05–1.1 equivalents of Boc-protected intermediates) and extended reaction times (e.g., 4 days at room temperature) to ensure complete conversion .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Structural confirmation relies on a combination of ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to identify proton environments and carbonyl/ester functionalities, FTIR for key bonds (e.g., C=O stretches at ~1700 cm⁻¹), and HRMS for molecular weight validation. For example, ¹H NMR δ 1.4–1.5 ppm typically corresponds to tert-butyl groups, while aromatic protons appear in the 6.8–7.5 ppm range .

Q. What purification strategies are effective for isolating intermediates with sensitive functional groups?

- Methodological Answer : Column chromatography with silica or alumina stationary phases, paired with solvent systems like hexane/EtOAc (gradient elution), effectively separates intermediates. For oxidation-sensitive groups, inert atmospheres (N₂/Ar) during purification and storage in anhydrous solvents (e.g., THF or DCM) prevent degradation .

Advanced Research Questions

Q. How can stereochemical integrity be preserved during the synthesis of chiral centers in this compound?

- Methodological Answer : Enantioselective synthesis requires chiral auxiliaries (e.g., tert-butyldiphenylsilyl groups) and catalysts (e.g., Pd/C for hydrogenation). HPLC with chiral columns (e.g., Chiralpak AD-H) and comparison of optical rotation ([α]D) values against standards verify enantiomeric excess (e.g., 95% ee) .

Q. What catalytic systems are suitable for selective hydrogenation or deprotection in complex synthetic steps?

- Methodological Answer : Catalytic hydrogenation using Pd/C (10% w/w) under H₂ atmosphere selectively reduces alkynes to alkanes without affecting ester groups. For Boc deprotection, trifluoroacetic acid (TFA) in DCM at 0°C ensures selective removal while preserving benzyloxycarbonyl (Cbz) protections .

Q. How can conflicting NMR data for structurally similar intermediates be resolved?

- Methodological Answer : Utilize 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. For example, HSQC correlates ¹H shifts with ¹³C environments, distinguishing naphthyridine protons from aromatic phenoxy groups. Deuterated solvents (e.g., CDCl₃) and variable-temperature NMR may further clarify dynamic equilibria .

Q. What strategies mitigate solubility challenges during purification of highly functionalized intermediates?

- Methodological Answer : Modify solvent polarity by blending DCM with MeOH (1–5% v/v) to enhance solubility. For persistent issues, trituration with cold hexane or ether precipitates impurities while retaining the target compound in solution .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction conditions for analogous compounds?

- Methodological Answer : Cross-validate conditions using small-scale trials. For example, if literature reports conflicting temperatures for Boc deprotection (e.g., 0°C vs. room temperature), test both with TLC monitoring. Optimize based on byproduct formation (e.g., tert-butyl cation intermediates detected via LC-MS) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.